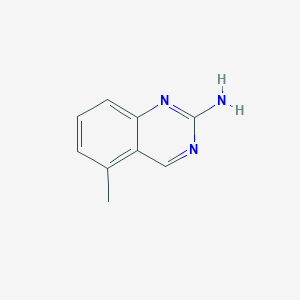
5-Methylquinazolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-Méthylquinazolin-2-amine est un composé aromatique hétérocyclique appartenant à la famille des quinazolines. Les quinazolines sont connues pour leurs propriétés biologiques et pharmaceutiques significatives, notamment leurs activités anti-inflammatoires, antibactériennes, antivirales, antimalariques et anticancéreuses . La structure de la 5-Méthylquinazolin-2-amine se compose d'un noyau quinazoline avec un groupe méthyle en position 5 et un groupe amino en position 2.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 5-Méthylquinazolin-2-amine peut être réalisée par diverses méthodes. Une approche courante implique la réaction d'annulation [4+2] entre les N-benzyl cyanamides et les 2-amino aryl cétones, catalysée par l'acide chlorhydrique . Une autre méthode implique la réaction des 2-aminobenzonitriles avec les N-benzyl cyanamides . Ces réactions nécessitent généralement des conditions spécifiques, telles que l'utilisation d'acide chlorhydrique comme catalyseur et le chauffage à des températures élevées.
Méthodes de production industrielle
La production industrielle de la 5-Méthylquinazolin-2-amine peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et l'optimisation des conditions de réaction peuvent améliorer le rendement et l'efficacité du processus de production. De plus, l'utilisation de catalyseurs et de techniques de purification avancées peut améliorer encore la qualité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
La 5-Méthylquinazolin-2-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de quinazolinone.
Réduction : Les réactions de réduction peuvent convertir les dérivés de quinazoline en leurs dihydroquinazolines correspondantes.
Substitution : Le groupe amino en position 2 peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme les halogénures d'alkyle et les chlorures d'acyle.
Principaux produits formés
Oxydation : Dérivés de quinazolinone.
Réduction : Dérivés de dihydroquinazoline.
Substitution : Divers dérivés de quinazoline substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
La 5-Méthylquinazolin-2-amine a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisée comme élément constitutif pour la synthèse de dérivés de quinazoline plus complexes.
Biologie : Étudiée pour ses propriétés antimicrobiennes et antivirales potentielles.
Médecine : Enquête sur son potentiel en tant qu'agent anticancéreux en raison de sa capacité à inhiber des cibles moléculaires spécifiques.
Industrie : Utilisée dans le développement de nouveaux matériaux et de nouveaux produits pharmaceutiques.
5. Mécanisme d'action
Le mécanisme d'action de la 5-Méthylquinazolin-2-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber l'activité de certaines enzymes ou de certains récepteurs impliqués dans les processus pathologiques. Le mécanisme exact peut varier en fonction de l'application et de la cible spécifiques.
Applications De Recherche Scientifique
5-Methylquinazolin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Methylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Aminoquinazoline : Ne possède pas le groupe méthyle en position 5.
4(3H)-Quinazolinone : Contient un groupe carbonyle en position 4 au lieu d'un groupe amino en position 2.
N-Substitué-5-phényl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine : Contient un cycle triazole fusionné au noyau quinazoline.
Unicité
La 5-Méthylquinazolin-2-amine est unique en raison de la présence à la fois d'un groupe méthyle en position 5 et d'un groupe amino en position 2. Ce motif de substitution spécifique peut influencer sa réactivité chimique et son activité biologique, la rendant distincte des autres dérivés de quinazoline.
Propriétés
Formule moléculaire |
C9H9N3 |
|---|---|
Poids moléculaire |
159.19 g/mol |
Nom IUPAC |
5-methylquinazolin-2-amine |
InChI |
InChI=1S/C9H9N3/c1-6-3-2-4-8-7(6)5-11-9(10)12-8/h2-5H,1H3,(H2,10,11,12) |
Clé InChI |
NQIAXWJXDWDBEB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=NC(=NC2=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


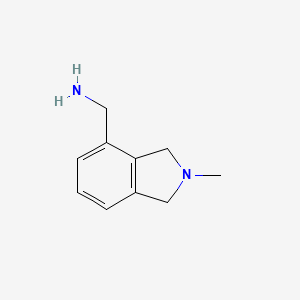
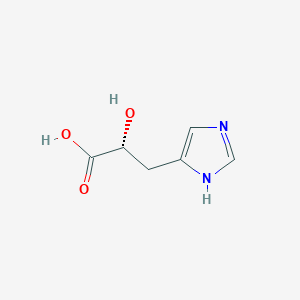
![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11919356.png)

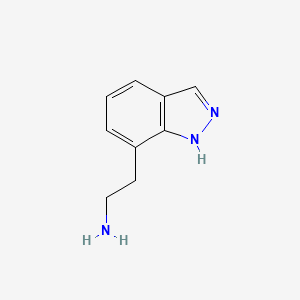

![6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B11919380.png)
![7-Azaspiro[4.5]decan-10-one](/img/structure/B11919385.png)


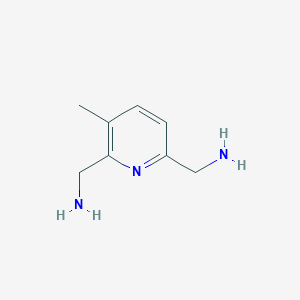

![3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11919432.png)

